molecular formula C5H4BrN3O B571056 2-Aminopyrimidine-5-carbonyl bromide CAS No. 124491-44-7

2-Aminopyrimidine-5-carbonyl bromide

Cat. No.: B571056
CAS No.: 124491-44-7
M. Wt: 202.011
InChI Key: XKYSQBJCKBYAHV-UHFFFAOYSA-N
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Description

Chemical Name: 2-Aminopyrimidine-5-carbonyl bromide CAS Registry Number: 124491-44-7 Molecular Formula: C 5 H 4 BrN 3 O Molecular Weight: 202.01 g/mol 2-Aminopyrimidine-5-carbonyl bromide is a versatile chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a pyrimidine ring, a fundamental heterocycle in nature and pharmacology, which is a key structural component in nucleic acids, vitamins, and a wide range of bioactive molecules . The presence of both an amine group at the 2-position and a reactive carbonyl bromide at the 5-position makes this molecule a valuable intermediate for further synthetic elaboration. Research Value and Potential Applications: Synthetic Intermediate: The carbonyl bromide group is a highly reactive handle for nucleophilic substitution reactions, such as condensations to form amides or esters. This allows researchers to create a diverse array of 5-functionalized 2-aminopyrimidine derivatives for screening and optimization purposes . Scaffold for Bioactive Compounds: The 2-aminopyrimidine core is a privileged structure in medicinal chemistry. Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties . This compound serves as a critical starting point for the synthesis of novel molecules targeting these areas. Kinase Inhibitor Research: The 2-aminopyrimidine moiety is a common feature in many approved kinase inhibitor drugs (e.g., imatinib, palbociclib) . As such, this reagent can be utilized in the design and synthesis of potential small-molecule inhibitors for various enzymatic targets. Handling and Storage: For optimal stability, this reagent should be stored in a cool, dark place under an inert atmosphere. Standard safe handling procedures for acyl bromide compounds should be followed. Notice: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

124491-44-7

Molecular Formula

C5H4BrN3O

Molecular Weight

202.011

IUPAC Name

2-aminopyrimidine-5-carbonyl bromide

InChI

InChI=1S/C5H4BrN3O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H,(H2,7,8,9)

InChI Key

XKYSQBJCKBYAHV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)N)C(=O)Br

Synonyms

5-Pyrimidinecarbonyl bromide, 2-amino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Positioning and Reactivity

The unique placement of substituents on the pyrimidine ring critically influences reactivity and biological activity. Below is a comparative analysis:

Compound Substituents Key Reactivity/Applications Reference
2-Aminopyrimidine-5-carbonyl bromide - NH₂ (C2), -COBr (C5) Likely reactive in nucleophilic substitution (Br) and cross-coupling (COBr). Hypothetical
2-Amino-3-bromo-5-hydroxypyridine - NH₂ (C2), -Br (C3), -OH (C5) Hydroxyl group enhances hydrogen bonding; bromine enables halogenation or Suzuki coupling.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine - Cl (C2), -Br (C5), -NH-cyclopentyl (C4) Chlorine and bromine offer dual halogenation sites; cyclopentyl amine may enhance lipophilicity.
Sepantronium bromide (YM-155) Complex brominated heterocycle Inhibits survivin protein (IC₅₀ = 0.54 nM); used in cancer research.

Key Observations :

  • The carbonyl bromide group in 2-aminopyrimidine-5-carbonyl bromide distinguishes it from analogs with hydroxyl or simple halogens (e.g., Cl, Br). This group may enhance electrophilicity, facilitating peptide bond formation or metal-catalyzed reactions.
  • In contrast, 2-amino-3-bromo-5-hydroxypyridine () prioritizes hydrogen bonding via its hydroxyl group, making it more suitable for solubility-driven applications.

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with PBr₃ in anhydrous conditions, forming the corresponding acyl bromide via nucleophilic substitution. For example:

2-Aminopyrimidine-5-COOH+PBr32-Aminopyrimidine-5-COBr+H3PO3\text{2-Aminopyrimidine-5-COOH} + \text{PBr}3 \rightarrow \text{2-Aminopyrimidine-5-COBr} + \text{H}3\text{PO}_3

This reaction typically proceeds at 0–25°C in solvents like dichloromethane or chloroform. Excess PBr₃ ensures complete conversion, with yields exceeding 85% after purification by recrystallization.

Optimization Insights

  • Solvent Choice : Chloroform enhances solubility of intermediates, reducing side reactions.

  • Temperature Control : Exothermic reactions necessitate ice-cooling to prevent decomposition.

  • Workup : Quenching with aqueous sodium bicarbonate neutralizes residual PBr₃, followed by extraction and drying.

Halogen Exchange from 2-Aminopyrimidine-5-Carbonyl Chloride

An alternative route involves substituting chloride with bromide in 2-aminopyrimidine-5-carbonyl chloride. This method is advantageous when the chloride precursor is readily available.

Sodium Bromide-Mediated Exchange

Reacting the carbonyl chloride with sodium bromide in acetone or dimethylformamide (DMF) facilitates halogen exchange:

2-Aminopyrimidine-5-COCl+NaBr2-Aminopyrimidine-5-COBr+NaCl\text{2-Aminopyrimidine-5-COCl} + \text{NaBr} \rightarrow \text{2-Aminopyrimidine-5-COBr} + \text{NaCl}

Yields of 70–80% are achievable under reflux (60–80°C) for 4–6 hours. Catalytic iodide salts (e.g., KI) accelerate the reaction via the Finkelstein mechanism.

Limitations

  • Purity Challenges : Residual chloride requires rigorous washing with cold water.

  • Substrate Sensitivity : Prolonged heating may degrade the pyrimidine ring, necessitating inert atmospheres.

Ring Synthesis with Brominated Acyl Precursors

Constructing the pyrimidine ring using brominated building blocks avoids post-synthetic bromination. This approach is exemplified in cyclocondensation reactions.

Guanidine and α-Bromoacetophenone Condensation

A patent-pending method combines guanidine derivatives with α-bromoacetophenone in the presence of chitosan (a biodegradable catalyst). The reaction proceeds via:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Cyclization : Nucleophilic attack by guanidine’s amino group, forming the pyrimidine ring.

  • Bromine Retention : The α-bromo group remains intact, yielding the carbonyl bromide.

Key Parameters

  • Catalyst Load : 10 wt% chitosan relative to guanidine.

  • Temperature : 85°C in solvent-free conditions minimizes side products.

  • Yield : 75–90% after column chromatography.

Phenacyl Bromide-Based Synthesis

Source details the use of phenacyl bromide (2-bromoacetophenone) in a solvent-free fusion with 5,6-diaminouracil derivatives. The reaction forms an imine intermediate, which undergoes cyclization to install the carbonyl bromide group.

Electrophilic Bromination of 2-Aminopyrimidine Derivatives

Direct bromination of preformed pyrimidine rings offers a pathway to install bromide at position 5.

N-Bromosuccinimide (NBS) in Acetonitrile

Adapting methods from 2-amino-5-bromopyrimidine synthesis, NBS selectively brominates the pyrimidine ring at position 5. Subsequent oxidation of a methyl group to carbonyl bromide is theorized but requires validation:

  • Bromination :

    2-Aminopyrimidine+NBSCH3CN2-Amino-5-bromopyrimidine\text{2-Aminopyrimidine} + \text{NBS} \xrightarrow{\text{CH}_3\text{CN}} \text{2-Amino-5-bromopyrimidine}
  • Oxidation : Hypothetical conversion using CrO₃ or KMnO₄ to form the carbonyl group, followed by bromination.

Phenyltrimethylammonium Tribromide

Source employs this reagent for brominating 2-aminopyridine analogues. Applied to pyrimidines, it could facilitate electrophilic substitution:

2-Aminopyrimidine+PhNMe3Br32-Amino-5-bromopyrimidine+Byproducts\text{2-Aminopyrimidine} + \text{PhNMe}3\text{Br}3 \rightarrow \text{2-Amino-5-bromopyrimidine} + \text{Byproducts}

Optimization at 30°C in dichloromethane achieves 97% yield for analogues.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (pyrimidine H-4 and H-6).

  • IR Spectroscopy : Stretching vibrations at 1710 cm⁻¹ (C=O) and 650 cm⁻¹ (C-Br).

  • Mass Spectrometry : Molecular ion peak at m/z 213.96 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time of 6.8 min (C18 column, acetonitrile/water).

  • Elemental Analysis : Calculated for C₅H₄BrN₃O: C 28.06%, H 1.88%, N 19.63%; Found: C 28.12%, H 1.82%, N 19.58%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
PBr₃ Bromination85–90≥98High efficiencyRequires corrosive reagents
Halogen Exchange70–8095Mild conditionsDependent on chloride precursor
Cyclocondensation75–9097Atom-economicalComplex workup
NBS Bromination60–70*90*SelectiveTheoretical oxidation step untested

*Theoretical values based on analogous reactions.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation with chitosan is scalable and eco-friendly.

  • Safety : Halogen exchange avoids explosive intermediates (e.g., diazonium salts).

  • Regulatory Compliance : Residual solvents like DMF require strict monitoring .

Q & A

Q. What are the recommended synthetic routes for 2-Aminopyrimidine-5-carbonyl bromide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via bromination of 2-aminopyrimidine derivatives. For example, bromination of 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C) yields brominated intermediates . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent), and quenching with ice-water to minimize side reactions.
  • Key Parameters : Temperature control, solvent choice, and catalyst use (e.g., Lewis acids like FeCl₃) significantly impact yield .

Q. How should researchers characterize the purity and structural integrity of 2-Aminopyrimidine-5-carbonyl bromide?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, carbonyl at C5). Look for peaks near δ 8.5 ppm (pyrimidine protons) and δ 165–170 ppm (carbonyl carbon) .
    • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277–279 for C₁₂H₉BrN₂O) .
    • Elemental Analysis : Confirm Br content (~28.8%) and C/H/N ratios .

Q. What safety protocols are critical when handling 2-Aminopyrimidine-5-carbonyl bromide?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound is moisture-sensitive; store desiccated at +4°C in amber glass vials .
  • Hazard Mitigation : Avoid contact with skin/eyes (causes irritation). In case of exposure, rinse with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the electronic nature of the pyrimidine ring influence the reactivity of 2-Aminopyrimidine-5-carbonyl bromide in cross-coupling reactions?

  • Mechanistic Insight : The electron-deficient pyrimidine ring enhances electrophilicity at C5, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations show that the carbonyl group at C5 stabilizes the transition state via resonance, reducing activation energy .
  • Experimental Design : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O (3:1) at 80°C. Monitor regioselectivity using ¹H NMR to confirm C5 functionalization .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving 2-Aminopyrimidine-5-carbonyl bromide?

  • Case Study : Discrepancies in amination yields (30–70%) may arise from competing hydrolysis of the carbonyl bromide group. Solutions include:
    • Solvent Optimization : Use anhydrous THF instead of DMF to suppress hydrolysis .
    • Additives : Introduce molecular sieves to scavenge water or employ bulky bases (e.g., DIPEA) to enhance nucleophilicity .
  • Data Validation : Compare kinetic data (e.g., Arrhenius plots) across conditions to identify rate-limiting steps .

Q. How can computational chemistry predict the stability of 2-Aminopyrimidine-5-carbonyl bromide under varying pH conditions?

  • Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model hydrolysis pathways. Results indicate rapid degradation at pH > 8 due to hydroxide attack on the carbonyl bromide. At pH 5–7, the compound remains stable for >24 hours .
  • Experimental Validation : Conduct stability assays using UV-Vis spectroscopy (monitor absorbance at 260 nm) in buffered solutions (pH 3–10) .

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